molecular formula C8H10N2Na2O6S2 B12763287 6-Sulfoaminopenicillanic acid disodium CAS No. 83671-00-5

6-Sulfoaminopenicillanic acid disodium

Cat. No.: B12763287
CAS No.: 83671-00-5
M. Wt: 340.3 g/mol
InChI Key: TVHUCSIGXCTUNY-SKNCTXARSA-L
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Description

6-Sulfoaminopenicillanic acid disodium is a derivative of penicillin, a well-known antibiotic. This compound is notable for its unique structure, which includes a sulfonamide group, making it a potent inhibitor of beta-lactamase enzymes. These enzymes are responsible for antibiotic resistance in many bacterial strains, making this compound a valuable compound in the fight against resistant bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Sulfoaminopenicillanic acid disodium typically involves the fermentation of specific fungal strains, such as Aspergillus candidus. The fermentation process is carried out at 28°C with agitation and aeration for 96 hours. The medium used for fermentation includes glycerol, corn steep liquor, dried yeast, cotton seed flour, and wheat germ, with the pH adjusted to 7.0 before sterilization .

Industrial Production Methods

Industrial production of this compound follows a similar fermentation process. The compound is isolated from the culture broth through a series of purification steps, including activated carbon treatment, elution with acetone-water mixtures, and ion-exchange chromatography. The final product is obtained as a white powder after desiccation .

Chemical Reactions Analysis

Types of Reactions

6-Sulfoaminopenicillanic acid disodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromophenol blue and bromothymol blue for spectrophotometric analysis. These reagents react with this compound to form colored complexes, which can be quantified spectrophotometrically .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various derivatives with modified antibiotic properties .

Scientific Research Applications

6-Sulfoaminopenicillanic acid disodium has a wide range of scientific research applications:

Mechanism of Action

6-Sulfoaminopenicillanic acid disodium exerts its effects by inhibiting beta-lactamase enzymes. These enzymes are responsible for breaking down beta-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, this compound prevents the degradation of beta-lactam antibiotics, allowing them to effectively target and kill bacterial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Sulfoaminopenicillanic acid disodium is unique due to its dual functionality as both a beta-lactam antibiotic and a beta-lactamase inhibitor. This dual action makes it particularly effective against resistant bacterial strains, setting it apart from other similar compounds .

Properties

CAS No.

83671-00-5

Molecular Formula

C8H10N2Na2O6S2

Molecular Weight

340.3 g/mol

IUPAC Name

disodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-(sulfonatoamino)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C8H12N2O6S2.2Na/c1-8(2)4(7(12)13)10-5(11)3(6(10)17-8)9-18(14,15)16;;/h3-4,6,9H,1-2H3,(H,12,13)(H,14,15,16);;/q;2*+1/p-2/t3-,4+,6-;;/m1../s1

InChI Key

TVHUCSIGXCTUNY-SKNCTXARSA-L

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NS(=O)(=O)[O-])C(=O)[O-])C.[Na+].[Na+]

Origin of Product

United States

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